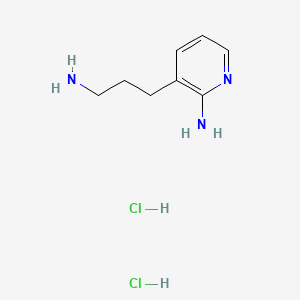
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride typically involves the reaction of 3-bromopropylamine with 2-aminopyridine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminopropyl)pyridine
- 2-Aminopyridine
- 3-Bromopropylamine
Uniqueness
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is unique due to its specific structure, which combines the properties of pyridine and propylamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Biological Activity
3-(3-Aminopropyl)pyridin-2-amine dihydrochloride, also known by its CAS number 2138585-86-9, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with an aminopropyl group at the 3-position. Its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Synthesis
Recent studies have focused on synthesizing various aminopyridine derivatives, including this compound. The synthesis typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions to yield the desired product with high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been investigated for its potential as a dual orexin receptor agonist, which may have implications for treating sleep disorders such as narcolepsy .
Pharmacological Effects
- Neuropharmacology : The compound has shown promise in modulating neuropeptide signaling pathways. For instance, it has been evaluated for its ability to enhance wakefulness and alleviate symptoms associated with orexin deficiency .
- Anticancer Activity : Preliminary studies suggest that derivatives of aminopyridines may exhibit cytotoxic effects against certain cancer cell lines. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : Some aminopyridine derivatives have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation .
Case Studies and Experimental Data
Several studies have documented the effects of related compounds on biological systems:
These findings highlight the diverse potential applications of this compound in treating various health conditions.
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-(3-aminopropyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-1-3-7-4-2-6-11-8(7)10;;/h2,4,6H,1,3,5,9H2,(H2,10,11);2*1H |
InChI Key |
OIRURFOLHMOZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















